molecular formula C6H11N3 B1353360 1-propyl-1H-pyrazol-3-amine CAS No. 956393-73-0

1-propyl-1H-pyrazol-3-amine

Cat. No.: B1353360
CAS No.: 956393-73-0
M. Wt: 125.17 g/mol
InChI Key: LONOODCVABUHFO-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H11N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), influencing their activity. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can act as a ligand for certain receptors, further influencing biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38MAPK, leading to alterations in gene expression and cellular metabolism. This compound can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying cellular functions and responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as p38MAPK and COX by binding to their active sites. This binding can lead to changes in the conformation of these enzymes, thereby affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with p38MAPK and COX can affect the production of metabolites involved in inflammatory responses and other cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes, can yield the desired pyrazole . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for N-arylation. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-propyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONOODCVABUHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956393-73-0
Record name 1-propyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Nitro-1-propyl-1H-pyrazole (92 mg, 0.59 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on carbon, wet (˜50 mg) was added to the mixture. The vial was charged with hydrogen gas (via balloon) and the mixture was stirred for 16 h at 25° C. The mixture was passed through a plug of celite and concentrated in vacuo followed by purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 25% ethyl acetate/hexanes to 70% ethyl acetate/hexanes) afforded 1-propyl-1H-pyrazol-3-ylamine (54 mg, 73%) as a golden oil: ESI-LRMS m/e calcd for C6H11N3 [M+] 125.10, found 126.3 [M+H+], 251.3 [2M+H+].
Quantity
92 mg
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3 mL
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